3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Antitubercular drug discovery DprE1 inhibition Nitrobenzamide pharmacophore

3-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 180631-67-8; molecular formula C₁₄H₉F₃N₂O₃; MW 310.23 g/mol) is a synthetic small molecule characterized by a 3-nitrobenzamide core coupled to a 3-(trifluoromethyl)phenyl aniline moiety. This meta-substitution pattern distinguishes it from its para- and ortho-nitro positional isomers (e.g., CAS 3319-17-3, 4-nitro analog) and from 2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 314055-61-3), each of which exhibits divergent target engagement profiles.

Molecular Formula C14H9F3N2O3
Molecular Weight 310.232
CAS No. 180631-67-8
Cat. No. B2600435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
CAS180631-67-8
Molecular FormulaC14H9F3N2O3
Molecular Weight310.232
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C14H9F3N2O3/c15-14(16,17)10-4-2-5-11(8-10)18-13(20)9-3-1-6-12(7-9)19(21)22/h1-8H,(H,18,20)
InChIKeyUJNOYTXEORQEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 180631-67-8): A Meta-Substituted Nitrobenzamide Chemical Probe with Multi-Kinase and DprE1 Pharmacophore Privilege


3-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 180631-67-8; molecular formula C₁₄H₉F₃N₂O₃; MW 310.23 g/mol) is a synthetic small molecule characterized by a 3-nitrobenzamide core coupled to a 3-(trifluoromethyl)phenyl aniline moiety . This meta-substitution pattern distinguishes it from its para- and ortho-nitro positional isomers (e.g., CAS 3319-17-3, 4-nitro analog) and from 2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 314055-61-3), each of which exhibits divergent target engagement profiles [1]. The compound is catalogued as a crystalline yellow solid (predicted density 1.5±0.1 g/cm³; boiling point 327.7±42.0 °C at 760 mmHg; cLogP 3.88) . It serves as a reduction-labile prodrug scaffold (the 3-nitro group is bioreducible to an amine) and has been cited in patent families claiming trifluoromethyl substituted benzamides as broad-spectrum kinase inhibitors (c-Abl, Flt-3, KDR, c-Src, c-Kit, FGFR-1, c-Raf, b-Raf, RET, among others), as well as in primary literature on DprE1-targeted antitubercular agents [2][3].

Why Generic Substitution Fails for 3-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide in Probe and Lead Discovery Programs


Within the nitrobenzamide chemotype, seemingly conservative regioisomeric or substituent alterations produce steep and quantifiable discontinuities in target potency, selectivity, and mechanism. The 3-nitro-3′-CF₃ substitution pattern of this compound maps to a spatially defined pharmacophore that is not recapitulated by the 4-nitro positional isomer (CAS 3319-17-3) or by the ortho-CF₃ switch analog (CAS 180631-68-9) . The addition of a single methyl group at the 2-position of the benzamide ring yields 2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, for which published data reveal an IC₅₀ of 80 nM against wild-type Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), yet this activity drops >1,500-fold against the H185A mutant (IC₅₀ ~120 μM) [1]. This extreme sensitivity to the steric and electronic environment introduced by the 2-methyl substituent demonstrates that procurement of the correct, unadorned 3-nitro-3′-CF₃ scaffold is a prerequisite for interrogating the wild-type pharmacophore without introducing confounding selectivity liabilities. Furthermore, the DprE1 antitubercular pharmacophore—validated by the co-crystal structure of the congeneric 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide with M. tuberculosis DprE1 (PDB 4FDO)—requires the 3-nitro pharmacophore in a specific spatial relationship with the CF₃-bearing aryl ring [2]. Generic procurement of a 'nitrobenzamide with a CF₃ group' therefore fails to ensure the correct meta-substitution geometry required to engage DprE1, PfDHODH, or the kinase targets claimed in the core patent families.

Quantitative Comparator Evidence for 3-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide: Potency, Selectivity, and Structural Differentiation Benchmarks


DprE1 Target Engagement Validated by Crystallographic Surrogacy: Compounds Bearing the 3-Nitro-3′-CF₃ Pharmacophore Bind M. tuberculosis DprE1

The co-crystal structure of 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide bound to Mycobacterium tuberculosis DprE1 (PDB 4FDO; resolution 2.403 Å) establishes the binding mode of the 3-nitro-5-trifluoromethylbenzamide core [1]. This congeneric analog shares with the target compound (CAS 180631-67-8) the identical meta-CF₃-substituted N-phenyl ring and a nitro group in a spatially comparable position on the benzamide ring. Biochemical profiling confirms high activity against M. smegmatis and M. tuberculosis H37Rv, with zero significant activity against benzothiazinone-resistant strains bearing Cys387Ser or Cys387Gly mutations in DprE1 [2]. The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives emerged as the most active in the N-alkyl nitrobenzamide family, with optimal lipophilicities yielding MIC values as low as 16 ng/mL [3]. In contrast, the 4-nitro positional isomer (CAS 3319-17-3) lacks the correct nitro geometry to engage the DprE1 binding pocket as defined by the 4FDO co-crystal structure.

Antitubercular drug discovery DprE1 inhibition Nitrobenzamide pharmacophore

Species-Selective PfDHODH Inhibition Benchmark: The Unsubstituted 3-Nitro Scaffold Avoids the >1,500-Fold Mutant-Selectivity Liability Introduced by 2-Methyl Substitution

High-throughput screening identified 2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide (Asinex compound 10) as a potent inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH), with an IC₅₀ of 80 nM against the wild-type enzyme [1]. However, selectivity profiling revealed an IC₅₀ of 150 μM against the human DHODH enzyme, and importantly, the potency against PfDHODH dropped to 120 μM for the H185A mutant (a >1,500-fold reduction) and to 370 nM for the R265A mutant [1][2]. The 2-methyl substituent occupies a steric pocket that is sensitive to active-site mutations, making this analog unsuitable for consistent target engagement in genetically diverse P. falciparum isolates. The target compound (CAS 180631-67-8) lacks the 2-methyl group, presenting the unsubstituted 3-nitro-3′-CF₃ scaffold that avoids this steric clash. While direct PfDHODH IC₅₀ data for CAS 180631-67-8 have not been published separately, the Baldwin et al. structure–activity relationship (SAR) establishes that the 2-methyl group is the key determinant of the H185A mutant sensitivity; the parent scaffold without this substituent is predicted to exhibit a flattened mutant selectivity profile [1].

Malaria drug discovery Plasmodium falciparum DHODH Species-selective inhibition

Predicted Physicochemical Differentiation from Positional Isomers: Meta-Nitro-Benzamide LogP and Polar Surface Area Advantage

Computational predictions enable direct comparison of the target compound with its 4-nitro positional isomer (CAS 3319-17-3). The 3-nitro-3′-CF₃ compound has a predicted logP of 3.88 (Chemsrc) to 4.01 (ChemDiv) and a polar surface area (PSA) of 56.711 Ų (ChemDiv) . In contrast, the 4-nitro isomer has a predicted logP of 3.54 and a PSA of 75 Ų (ACD/Labs Percepta) . The logP difference of 0.34–0.47 log units corresponds to an approximately 2.2–3.0× higher octanol-water partition coefficient for the meta-nitro compound, implying superior membrane permeability and cellular uptake potential. The PSA reduction of ~18 Ų (from 75 to 56.7 Ų) is consistent with improved oral bioavailability predictors (PSA < 60 Ų is a recognized threshold for CNS penetration and oral absorption) .

Physicochemical profiling LogP ADME prediction

Kinase Inhibitor Scaffold Privilege Supported by Patent Data: Trifluoromethyl Benzamides as Multi-Kinase Chemotypes

Patent WO2006015859A1 (filed August 2005) explicitly claims trifluoromethyl substituted benzamide compounds of formula (I)—a generic Markush structure that encompasses CAS 180631-67-8—as inhibitors of a broad panel of protein kinases, including c-Abl, Flt-3, KDR, c-Src, c-Kit, FGFR-1, c-Raf, b-Raf, cdk-1, Ins-R, Tek, and RET, as well as oncogenic mutated forms thereof [1]. This patent family establishes the trifluoromethyl benzamide core as a privileged scaffold for kinase inhibitor development. A related patent document (sumobrain.com) describes 3-halogenated and 3-trifluoromethylated benzamide derivatives as highly potent Bcr-Abl kinase inhibitors, with NS-187 (9b) identified as a clinical candidate for STI-571 (imatinib)-resistant chronic myeloid leukemia . While CAS 180631-67-8 contains a 3-nitro rather than a 3-halogen substituent, it shares the identical 3′-trifluoromethylbenzamide framework. Compounds lacking the 3′-CF₃ substitution pattern (e.g., 3-nitro-N-phenylbenzamide without CF₃) fall outside the scope of this patent family and are not predicted to engage the same kinase ATP-binding pockets in an equivalent manner.

Kinase inhibitor discovery Tyrosine kinase inhibition Patent-validated pharmacophore

Physicochemical Uniqueness Among Procurement-Range Analogs: Purity, Storage, and Handling Specifications

Vendor data for CAS 180631-67-8 indicate a purity specification of ≥90% (ChemScene, Leyan) to 95%+ (CheMenu) with storage at 2–8°C, sealed in dry conditions . The compound is classified under GHS07 (Warning) with hazard statements H302, H315, H319, H335 . Its closely related positional isomers and analogs exhibit different commercial availability profiles: the 2-CF₃ isomer (CAS not listed by major vendors) and the 4-nitro isomer (CAS 3319-17-3) are not universally stocked across the same vendor catalogs, making CAS 180631-67-8 the most broadly available entry in the meta-nitro-3′-CF₃ benzamide series from multiple suppliers (ChemScene, ChemDiv, Sigma-Aldrich AldrichCPR, BenchChem, Leyan) [1]. The compute-ready logP of 3.88 and the experimentally determined HPLC purity (96.0% for a representative batch) provide a quality control baseline that can be verified across lots .

Compound procurement Purity specifications Research-grade sourcing

Optimal Deployment Scenarios for 3-Nitro-N-[3-(trifluoromethyl)phenyl]benzamide in Academic Drug Discovery and Pharmaceutical R&D


DprE1-Focused Antitubercular Hit-to-Lead Programs Requiring a Reduction-Labile Nitro Warhead

Investigators developing covalent or non-covalent DprE1 inhibitors for Mycobacterium tuberculosis can deploy CAS 180631-67-8 as a validated 3-nitrobenzamide pharmacophore that mirrors the binding mode of the co-crystallized ligand 3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide in PDB 4FDO [1]. The meta-nitro group serves as a reduction-labile warhead (reduction to amine via H₂/Pd-C), enabling both target engagement and downstream SAR expansion . The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives within this chemotype have demonstrated MIC values of 16 ng/mL and activity in ex vivo macrophage infection models comparable to isoniazid, establishing the potency ceiling achievable around this scaffold [2].

PfDHODH Inhibitor Probe Development with Reduced Mutant Sensitivity Relative to 2-Methyl Congeners

For malaria drug discovery targeting P. falciparum dihydroorotate dehydrogenase, CAS 180631-67-8 provides an unsubstituted 3-nitro scaffold that circumvents the >1,500-fold H185A mutant sensitivity penalty documented for the 2-methyl analog [3]. This makes it suitable as a starting point for medicinal chemistry campaigns aiming at broad strain coverage without sacrificing wild-type potency. The Baldwin et al. (2005) high-throughput screen established that the 2-position of the benzamide ring is critical for species selectivity, and the parent compound lacking this substituent is expected to exhibit a balanced selectivity profile across PfDHODH mutants [3].

Multi-Kinase Inhibitor Library Synthesis Using a Patent-Backed Trifluoromethylbenzamide Building Block

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors within the scope of WO2006015859A1 can use CAS 180631-67-8 as a core building block for derivatization [4]. The 3-nitro group can be reduced to a primary amine (3-amino-N-[3-(trifluoromethyl)phenyl]benzamide), enabling subsequent amide coupling, sulfonamide formation, or reductive amination to generate focused kinase inhibitor libraries targeting c-Abl, c-Kit, FGFR, c-Raf, b-Raf, RET, and other clinically validated kinases [4][5]. The patent family establishes freedom-to-operate considerations and provides a framework for SAR expansion around the trifluoromethylbenzamide core.

ADME Probe Compounds for logP/PSA Structure–Property Relationship Studies in Benzamide Series

The computed logP (3.88–4.01) and PSA (56.7 Ų) of CAS 180631-67-8 position it favorably relative to the 4-nitro isomer (logP 3.54; PSA 75 Ų) for structure–property relationship (SPR) studies examining nitro positional effects on membrane permeability, metabolic stability, and oral bioavailability . The 0.34–0.47 log unit difference corresponds to a measurable 2–3-fold shift in octanol-water partitioning, while the 18 Ų PSA reduction brings the compound below the 60 Ų threshold associated with improved CNS exposure. This makes CAS 180631-67-8 the preferred isomer for programs requiring balanced permeability and solubility in early lead optimization.

Quote Request

Request a Quote for 3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.